

Introduction: The Strategic Value of a Versatile Heterocyclic Scaffold

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Compound of Interest

Compound Name: **5-Bromo-8-methoxyisoquinoline**

Cat. No.: **B1526008**

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In the landscape of medicinal chemistry and materials science, the isoquinoline core represents a privileged scaffold, forming the structural basis for numerous natural products and synthetic compounds with significant biological activity. **5-Bromo-8-methoxyisoquinoline** (CAS No. 679433-91-1) emerges as a particularly valuable building block for researchers and drug development professionals. Its strategic substitution pattern—an electron-donating methoxy group at the C8 position and a versatile bromine atom at the C5 position—endows it with a unique combination of reactivity and functionality. The methoxy group activates the benzene ring, influencing its electronic properties, while the bromine atom serves as an exceptional synthetic handle for a wide array of cross-coupling and substitution reactions. This guide provides a comprehensive technical overview of its core properties, a robust synthetic protocol, and its potential applications, designed to empower scientists in leveraging this compound for novel molecular design.

Section 1: Core Physicochemical and Structural Properties

The fundamental properties of **5-Bromo-8-methoxyisoquinoline** are essential for its handling, characterization, and use in synthetic protocols. While experimentally determined physical constants such as melting and boiling points are not widely published, a summary of its known and computed properties provides a solid foundation for laboratory use.

The molecule possesses a planar aromatic structure, a characteristic that influences its packing in the solid state and its interaction with biological targets.^[1] The single rotatable bond

corresponds to the methyl group of the methoxy substituent.[\[2\]](#)

Table 1: Physicochemical Properties of **5-Bromo-8-methoxyisoquinoline**

Property	Value	Source(s)
CAS Number	679433-91-1	[1] [2]
Molecular Formula	$C_{10}H_8BrNO$	[1] [2]
Molecular Weight	238.08 g/mol	[1]
Exact Mass	236.979 u	[2]
Physical Form	Solid (predicted)	[3]
Topological Polar Surface Area	22.1 \AA^2	[2]
Hydrogen Bond Donors	0	[2]
Hydrogen Bond Acceptors	2 (N and O)	[2]

Section 2: Spectroscopic Signature Analysis

While a publicly available, fully assigned spectrum for **5-Bromo-8-methoxyisoquinoline** is scarce, its spectroscopic characteristics can be reliably predicted based on its structure and by comparison with its well-documented isomer, 5-Bromo-8-methoxyquinoline.[\[4\]](#)[\[5\]](#)

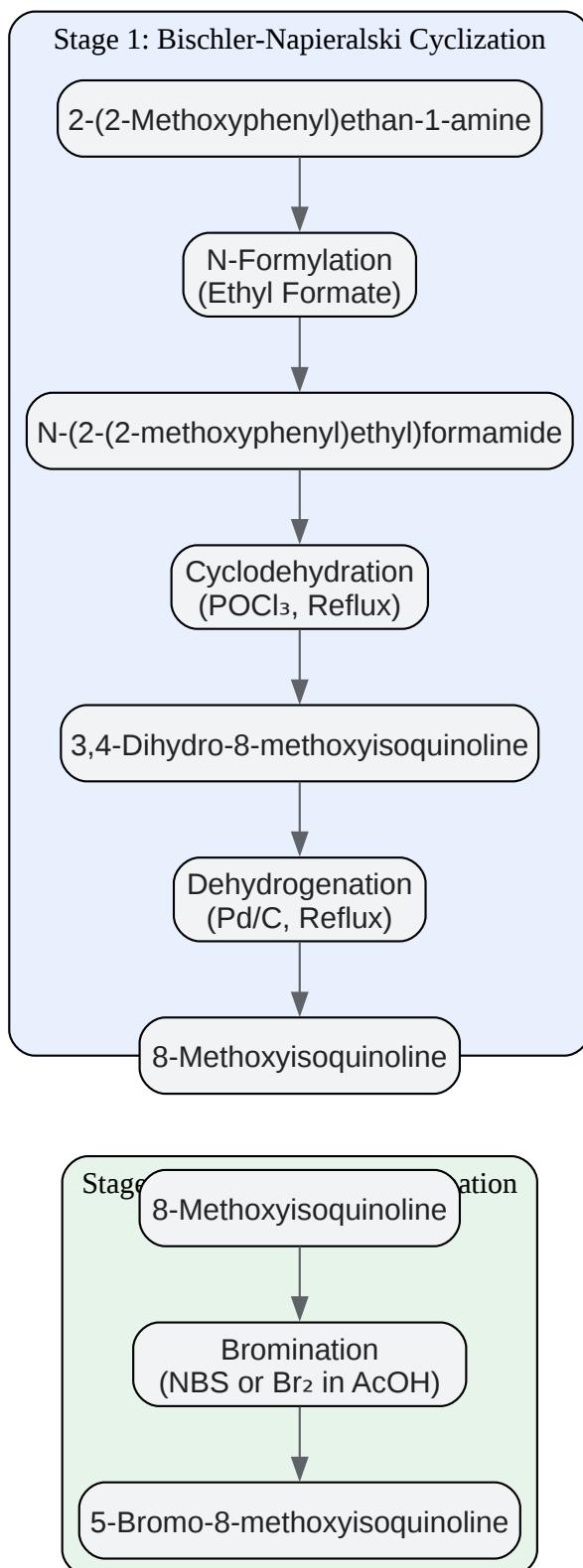
- **1H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals for the five aromatic protons and the three methoxy protons. The protons on the pyridine ring (H_1, H_3, H_4) will appear in the downfield region (typically $\delta > 8.5$ ppm for protons adjacent to the nitrogen). The protons on the benzene ring (H_6, H_7) will form an AB doublet system due to ortho-coupling. The methoxy group will present as a sharp singlet around $\delta 4.0$ ppm.
- **^{13}C NMR Spectroscopy:** The carbon NMR spectrum should display ten distinct signals for the carbon atoms of the isoquinoline core and one for the methoxy group. The carbon atom attached to the bromine (C_5) and the carbon attached to the methoxy group (C_8) will have their chemical shifts significantly influenced by these substituents.

- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C=C and C=N stretching vibrations within the aromatic system (approx. 1500-1600 cm^{-1}), C-H aromatic stretching (approx. 3000-3100 cm^{-1}), and strong C-O stretching from the methoxy group (approx. 1000-1300 cm^{-1}).
- Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion $[\text{M}]^+$ due to the presence of one bromine atom (^{79}Br and ^{81}Br in ~1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 237 and 239.

Section 3: Synthesis and Purification Methodology

The synthesis of **5-Bromo-8-methoxyisoquinoline** is most logically achieved via a two-stage process: construction of the 8-methoxyisoquinoline core followed by regioselective bromination. The Bischler-Napieralski reaction is a classic and effective method for the initial cyclization.^[6] ^[7]^[8]

Synthetic Workflow Diagram

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Caption: Proposed two-stage synthesis of **5-Bromo-8-methoxyisoquinoline**.

Protocol 1: Synthesis of 8-Methoxyisoquinoline via Bischler-Napieralski Reaction

This protocol involves the formation of a formamide from 2-(2-methoxyphenyl)ethan-1-amine, followed by cyclization and aromatization.

Step-by-Step Methodology:

- **N-Formylation:** To a solution of 2-(2-methoxyphenyl)ethan-1-amine (1.0 eq) in ethanol, add ethyl formate (1.5 eq). Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure to yield crude N-(2-(2-methoxyphenyl)ethyl)formamide, which can often be used in the next step without further purification.
- **Cyclodehydration:** In a fume hood, cautiously add phosphorus oxychloride (POCl_3 , 3.0 eq) to the crude formamide at 0 °C. After the initial exothermic reaction subsides, slowly heat the mixture to reflux (approx. 100-110 °C) for 2-3 hours. The reaction turns dark.
- **Workup and Dehydrogenation:** Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with concentrated ammonium hydroxide or NaOH solution until $\text{pH} > 10$, keeping the temperature low. Extract the product with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na_2SO_4 , and concentrate. To the crude 3,4-dihydro-8-methoxyisoquinoline, add 10% Palladium on carbon (Pd/C, 5 mol%) and suspend in a high-boiling solvent like xylene or decalin. Reflux for 8-12 hours until dehydrogenation is complete (monitored by GC-MS or TLC).
- **Purification:** Cool the mixture, filter through a pad of Celite to remove the Pd/C catalyst, and wash the pad with the solvent. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford pure 8-methoxyisoquinoline.

Protocol 2: Regioselective Bromination

The electron-donating methoxy group at C8 strongly directs electrophilic substitution to the para position (C5).^{[5][9]}

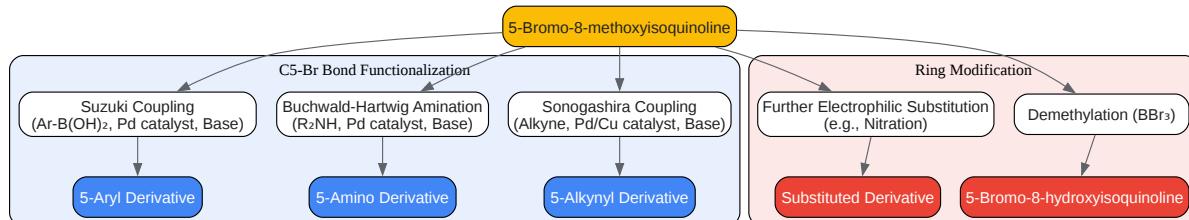
Step-by-Step Methodology:

- Reaction Setup: Dissolve 8-methoxyisoquinoline (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane in a flask protected from light.
- Brominating Agent Addition: Cool the solution to 0 °C. Slowly add a solution of N-Bromosuccinimide (NBS, 1.05 eq) or molecular bromine (Br₂, 1.0 eq) in the same solvent dropwise over 30 minutes.
- Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the consumption of the starting material by TLC.
- Workup: Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any excess bromine. If using an acidic solvent, neutralize with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel to yield pure **5-Bromo-8-methoxyisoquinoline**.

Section 4: Chemical Reactivity and Derivatization Potential

The true value of **5-Bromo-8-methoxyisoquinoline** for a synthetic chemist lies in its predictable and versatile reactivity, which allows for the strategic introduction of molecular diversity.

Key Reaction Pathways Diagram

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Caption: Key reactive sites and derivatization pathways for **5-Bromo-8-methoxyisoquinoline**.

- Palladium-Catalyzed Cross-Coupling: The C5-Br bond is the primary site for derivatization. It readily participates in a host of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery. This includes:
 - Suzuki Coupling: To form C-C bonds with aryl or heteroaryl boronic acids.
 - Buchwald-Hartwig Amination: To form C-N bonds with a wide range of amines.
 - Sonogashira Coupling: To form C-C triple bonds with terminal alkynes.
 - Heck Coupling: To form C-C double bonds with alkenes.
- Nucleophilic Aromatic Substitution (S_nAr): While less common without strong activation, the bromine can potentially be displaced by potent nucleophiles under specific conditions.
- Ring-Based Reactions: The methoxy group can be cleaved using reagents like boron tribromide (BBr_3) to reveal the corresponding 8-hydroxyisoquinoline, providing another point for functionalization (e.g., etherification, esterification).

Section 5: Applications in Drug Discovery and Materials Science

5-Bromo-8-methoxyisoquinoline is not an end product but a crucial intermediate. Its utility is demonstrated by the importance of the substituted isoquinoline scaffolds that can be synthesized from it.^[1]

- Oncology: Many kinase inhibitors and topoisomerase inhibitors feature complex substituted isoquinoline cores. This building block provides a direct route to introduce diversity at the C5 position, which can be critical for tuning selectivity and potency.
- Neuroscience: The isoquinoline nucleus is present in compounds targeting various receptors in the central nervous system. The ability to easily synthesize libraries of 5-substituted analogues is invaluable for structure-activity relationship (SAR) studies.
- Infectious Diseases: Substituted quinolines and isoquinolines have a long history as antimalarial and antibacterial agents.^[3] This scaffold allows for the exploration of new chemical space in the search for novel anti-infectives.
- Materials Science: The rigid, planar isoquinoline system can be incorporated into larger conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors.^[1]

Section 6: Safety, Handling, and Storage

Disclaimer: No specific Safety Data Sheet (SDS) for **5-Bromo-8-methoxyisoquinoline** was found in the searched literature. The following recommendations are based on the safety profile of the isomeric 5-Bromo-8-methoxyquinoline and general principles for handling halogenated aromatic compounds.

- Hazards: Assumed to be an irritant. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^{[2][10]}
- Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

- Handling: Avoid inhalation of dust and contact with skin and eyes. Prevent dust formation.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- First Aid:
 - Skin Contact: Immediately wash with plenty of soap and water.
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
 - Inhalation: Move person to fresh air.
 - Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention if you feel unwell.

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